molecular formula C26H32F2O7 B15352141 21-Acetyl-6beta-fluorotriamcinoloneAcetonide

21-Acetyl-6beta-fluorotriamcinoloneAcetonide

Cat. No.: B15352141
M. Wt: 494.5 g/mol
InChI Key: WJOHZNCJWYWUJD-CCGQCGMPSA-N
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Description

21-Acetyl-6beta-fluorotriamcinolone Acetonide is a synthetic corticosteroid with potent anti-inflammatory properties. It is a derivative of triamcinolone acetonide, modified to include a fluorine atom at the 6beta position and an acetyl group at the 21 position. This compound is used in various pharmaceutical applications due to its ability to modulate immune responses and reduce inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Acetyl-6beta-fluorotriamcinolone Acetonide typically involves multiple steps, starting from triamcinolone acetonide. The fluorination at the 6beta position is achieved using fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride). The acetylation at the 21 position is performed using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 21-Acetyl-6beta-fluorotriamcinolone Acetonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) compounds and Dess-Martin periodinane.

  • Reduction: Reduction reactions are typically carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of ketones and carboxylic acids.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

21-Acetyl-6beta-fluorotriamcinolone Acetonide is widely used in scientific research due to its anti-inflammatory properties. It is employed in the study of immune responses, inflammation, and autoimmune diseases. In the field of chemistry, it serves as a precursor for the synthesis of other corticosteroids. In biology, it is used to investigate the effects of corticosteroids on cellular processes. In medicine, it is used in the treatment of various inflammatory conditions, and in industry, it is utilized in the production of pharmaceuticals.

Mechanism of Action

21-Acetyl-6beta-fluorotriamcinolone Acetonide is similar to other corticosteroids such as triamcinolone acetonide, dexamethasone, and prednisone. its unique structural modifications (fluorination and acetylation) enhance its potency and duration of action compared to these compounds. The fluorine atom increases the compound's stability and binding affinity, while the acetyl group improves its anti-inflammatory activity.

Comparison with Similar Compounds

  • Triamcinolone acetonide

  • Dexamethasone

  • Prednisone

  • Betamethasone

  • Fludrocortisone

Properties

Molecular Formula

C26H32F2O7

Molecular Weight

494.5 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18+,19-,21+,23-,24-,25-,26+/m0/s1

InChI Key

WJOHZNCJWYWUJD-CCGQCGMPSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C

Origin of Product

United States

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